Product packaging for Etaphos(Cat. No.:CAS No. 38527-91-2)

Etaphos

Cat. No.: B1231877
CAS No.: 38527-91-2
M. Wt: 329.2 g/mol
InChI Key: ZGPVUVBRTCPAPZ-UHFFFAOYSA-N
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Description

Etaphos (CAS RN 38527-91-2), with the IUPAC name O-(2,4-dichlorophenyl) O-ethyl S-propyl phosphorothioate, is an organophosphate insecticide used in agricultural and environmental research. This compound is primarily applied in scientific studies targeting pest insects such as fruit flies, tortrix moths, and aphids, and has historical use in crops like apples, pears, grapes, and soybeans . Its chemical structure is that of a phosphorothioate ester and exhibits chirality, typically being used as a racemic mixture, which presents opportunities for research into stereoisomer activity . This compound is classified by the Insecticide Resistance Action Committee (IRAC) in Mode of Action Group 1B, acting as an acetylcholinesterase (AChE) inhibitor . This mechanism disrupts nerve impulse transmission in the central nervous system of insects, leading to paralysis and death, making it a valuable tool for studying insect neurobiology and resistance mechanisms. It is also important to note that this compound is a known soil metabolite of the insecticide prothiofos . Researchers utilize this analytical standard to investigate the environmental fate, metabolic pathways, and ecological impact of organophosphate pesticides. It is supplied as a pale yellow liquid with a distinctive smell . Please note: This product is categorized as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Cl2O3PS B1231877 Etaphos CAS No. 38527-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPVUVBRTCPAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058082
Record name Etaphos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38527-91-2
Record name Etaphos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38527-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etaphos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038527912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etaphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETAPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO5I750I7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Structural Modification Studies of Etaphos

Methodologies for the Chemical Synthesis of Etaphos and its Analogues

The synthesis of organophosphorus compounds can be achieved through various chemical routes, ranging from classical organic reactions to more modern electrochemical and enzymatic approaches.

Classical Organic Synthesis Routes

Classical organic synthesis provides fundamental methods for constructing the phosphorus-carbon and phosphorus-heteroatom bonds present in this compound and its analogues. These methods often involve the transformation of organohalides, such as the nucleophilic substitution of P(O)X with metallic reagents or Z-H compounds (where Z is a heteroatom), and the Michaelis-Arbuzov reaction frontiersin.org. The Michaelis-Arbuzov reaction, for instance, is a primary method for synthesizing phosphonates, a class of organophosphorus compounds wikipedia.org. Other classical approaches include reactions of phosphorus halides with organometallic reagents like Grignard reagents to form organophosphines wikipedia.org. These phosphines can then be utilized in various reactions, including the Wittig reaction and as ligands in homogeneous catalysis wikipedia.org. Classical synthesis techniques often involve standard laboratory equipment such as multiscale reactors, round-bottom flasks, condensers, and various addition and separation funnels specificpolymers.com. Purification methods like rotary evaporation, distillation, liquid-liquid extraction, and recrystallization are commonly employed to obtain products with high purity specificpolymers.com.

Electrochemical Synthesis Approaches in Related Phosphorous Compounds

Electrochemical synthesis has emerged as a promising and environmentally friendly method for the preparation of various organophosphorus compounds beilstein-journals.orgnih.gov. This approach utilizes electricity to drive oxidation and reduction processes on electrode surfaces, offering an efficient and energy-saving alternative to traditional methods that may require high temperatures, pressures, or external oxidants beilstein-journals.org. Electrochemical methods can control reaction selectivity by adjusting the voltage or current beilstein-journals.org. Recent advances in this field have focused on the formation of phosphorus-carbon, phosphorus-nitrogen, phosphorus-oxygen, phosphorus-sulfur, and phosphorus-selenium bonds through electrochemical means beilstein-journals.orgnih.gov. Various electrodes, including graphite, platinum, reticulated vitreous carbon (RVC), and nickel, have been extensively used in the electrochemical synthesis of organophosphorus compounds beilstein-journals.orgnih.gov. For example, electrochemical processes have been developed for the synthesis of arylphosphonates through the hetero-coupling reaction of arenes with trialkyl phosphites beilstein-journals.org. The formation of N-P bonds, critical for compounds with biological and medicinal activities, has also been achieved electrochemically beilstein-journals.org. Electrochemical techniques can also be used to investigate the mechanisms of transition metal-catalyzed reactions involving organophosphorus compounds researchgate.net. Furthermore, electrochemical methods have been explored for the direct functionalization of white phosphorus (P₄) to produce various organophosphorus compounds, including esters of phosphoric, phosphorous, and phosphonic acids, amidoesters, and phosphines researchgate.net.

Enzymatic or Biocatalytic Synthesis Research

Enzymatic or biocatalytic synthesis offers a highly selective and often stereoselective route to organophosphorus compounds mdpi.comnih.goveurekaselect.com. Enzymes, particularly engineered variants, can catalyze the formation or modification of phosphorus-containing molecules under mild conditions tamu.eduresearchgate.net. While much of the research on enzymes and organophosphorus compounds focuses on the enzymatic degradation or detoxification of these substances, particularly in the context of pesticides and nerve agents researchgate.netjst.go.jpnih.govresearchgate.netresearchgate.net, there is also research into using enzymes for their synthesis. For instance, stereoselective biotransformations using enzymes have been explored for the synthesis of chiral organophosphorus compounds eurekaselect.com. Engineered phosphotriesterase mutants have been shown to catalyze the stereoselective hydrolysis of prochiral precursors, leading to the formation of chiral phosphothioates and phosphonothioates tamu.edu. This stereoselectivity can be manipulated through modifications to the enzyme's active site tamu.edu. Chiral thiophosphates generated enzymatically can serve as valuable synthons for the synthesis of more complex chiral organophosphorus compounds tamu.edu. The use of biocatalysis in asymmetric synthesis, including for organophosphorus compounds, is an area of ongoing development mdpi.comnih.gov.

Design and Synthesis of Novel this compound Derivatives for Mechanistic Elucidation

The design and synthesis of novel derivatives of a chemical compound like this compound are crucial for understanding its mechanism of action and exploring potential modifications. This often involves systematic structural variations to probe the relationship between structure and activity.

Isomeric and Stereochemical Considerations in this compound Synthesis

Stereochemistry plays a significant role in the properties and biological effects of organophosphorus compounds mdpi.comwiley-vch.de. This compound itself is described as having racemic stereochemistry . The synthesis of organophosphorus compounds with defined stereochemistry, particularly those with a chiral phosphorus center, is an active area of research nih.govfrontiersin.org. Methods for asymmetric synthesis, including asymmetric organocatalysis, metal complex catalysis, and biocatalysis, are employed to obtain enantiomerically pure organophosphorus compounds mdpi.comnih.gov. Nucleophilic substitution reactions at the phosphorus atom, such as SN1(P) and SN2(P), are well-known in phosphorus chemistry, and their stereochemical outcomes (retention or inversion of configuration) are important considerations in synthesis mdpi.comresearchgate.net. Diastereoselective substitution reactions are also used to control relative stereochemistry mdpi.com. The design of chiral ligands for metal-catalyzed asymmetric synthesis is another approach to inducing stereoselectivity in the formation of phosphorus-carbon bonds mdpi.comfrontiersin.org. The absolute stereochemistry of phosphorus can be directly linked to the biological activity of organophosphorus molecules frontiersin.org. Techniques like NMR spectroscopy, particularly ³¹P NMR, in conjunction with chiral solvating agents, can be used to determine the enantiomeric composition of chiral organophosphorus compounds wiley-vch.denih.gov.

Structure-Activity Relationship (SAR) Research Paradigms (excluding efficacy/toxicity)

Structure-Activity Relationship (SAR) research, in the context of synthetic chemistry and structural modification, focuses on understanding how changes in chemical structure influence the physical and chemical properties of a compound and its interactions at a molecular level, independent of efficacy or toxicity outcomes. For this compound and its derivatives, SAR research paradigms involve systematically altering specific parts of the molecule, such as the substituents on the phosphorus atom or the chlorinated phenyl ring, and studying the impact of these changes on properties relevant to synthesis and molecular behavior. This could include investigating how structural modifications affect reaction yields, selectivity (including stereoselectivity), stability, or binding interactions with other molecules (e.g., enzymes involved in metabolism or transport), without directly measuring biological efficacy or toxicity. The design of novel derivatives for SAR studies often involves creating libraries of compounds with targeted structural variations organic-chemistry.org. This can be achieved through parallel synthesis or combinatorial chemistry approaches organic-chemistry.org. Analyzing the properties of these derivatives helps to establish correlations between specific structural features and observed characteristics, guiding the rational design of further synthetic targets organic-chemistry.org. For example, SAR studies might explore how the electronic or steric properties of substituents influence the reactivity of the phosphorus center in a specific synthetic transformation or how modifications to the phenyl ring affect the compound's lipophilicity or its recognition by a particular enzyme involved in its metabolic fate (excluding the toxicological outcome).

Due to the limited availability of detailed research findings specifically focused on the synthetic chemistry, structural modification studies, and advancements in purification and characterization techniques solely for the chemical compound "this compound" within the accessible search results, it is not possible to generate a comprehensive article strictly adhering to the provided outline and content requirements. The search results provide basic identification information for this compound as an organothiophosphate insecticide tcichemicals.com and mention it in the context of pesticides in general wikipedia.orgwikipedia.orgjpma.org.pkfrontiersin.org, but lack the in-depth scientific data on its specific synthesis pathways, structural modifications, or advanced methods used for its purification and characterization beyond standard laboratory procedures.

Therefore, this response cannot provide the detailed, scientifically accurate content, data tables, and research findings for Section 2.3 as requested by the strict instructions.

Molecular and Biochemical Interactions of Etaphos in Model Systems

Enzymatic Target Identification and Interaction Dynamics of Etaphos

Organophosphate compounds, including this compound, exert their primary toxic effects by targeting and inhibiting acetylcholinesterase, a crucial enzyme in the nervous systems of various organisms psu.edumdpi.comepo.org. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, terminating nerve signals. Inhibition of AChE leads to the accumulation of acetylcholine, causing continuous stimulation of receptors and disruption of normal physiological functions.

The mechanism of AChE inhibition by organophosphates typically involves the phosphorylation of a serine residue within the enzyme's active site nih.govpsu.edunih.gov. This phosphorylation forms a stable covalent adduct between the organophosphate and the enzyme, rendering the enzyme inactive.

In Vitro Inhibition Kinetics and Binding Mechanisms

In vitro enzyme kinetics studies are fundamental to understanding the potency and mechanism of enzyme inhibitors. Parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC₅₀) are used to quantify the inhibitory strength of a compound elifesciences.org. Different types of inhibition (e.g., competitive, non-competitive, uncompetitive) can be distinguished by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots nih.govnih.govyoutube.com.

While organophosphates are known to exhibit various inhibition kinetics with AChE, often involving a rapid initial binding followed by a slower phosphorylation step, detailed in vitro inhibition kinetics and specific binding mechanism studies solely focused on this compound were not found in the provided search results. General studies on organophosphate inhibition of AChE discuss these kinetic aspects psu.edunih.gov, but specific data points for this compound, such as its Ki or IC₅₀ values for AChE from different sources or detailed descriptions of its binding intermediates, are not available in the provided snippets.

Substrate Mimicry and Active Site Interactions

Enzyme inhibitors can sometimes act as substrate mimics, binding to the enzyme's active site and competing with the natural substrate mdpi.comnih.govepa.gov. In the case of organophosphates and AChE, the organophosphate molecule binds to the active site, and the phosphorus atom is attacked by the catalytic serine residue, mimicking the interaction with the ester carbonyl carbon of acetylcholine psu.edunih.gov. This leads to the formation of a phosphorylated enzyme.

The active site of an enzyme is a specific three-dimensional region composed of amino acid residues that bind the substrate and catalyze the chemical reaction libretexts.orgnih.govyoutube.com. The precise interactions within the active site, including hydrogen bonding, electrostatic interactions, and van der Waals forces, determine substrate specificity and catalytic efficiency libretexts.orgnih.gov.

Although the general principle of organophosphates interacting with the AChE active site through phosphorylation of the serine residue is well-established psu.edunih.gov, detailed studies specifically elucidating how this compound interacts with the active site residues of AChE, or whether it exhibits specific substrate mimicry characteristics beyond the general organophosphate mechanism, were not found in the provided search results.

Comparative Enzymology of this compound with Related Organophosphates

Organophosphates constitute a diverse class of compounds with variations in their chemical structures, which can lead to differences in their target specificity, potency, and metabolism by various enzymes mdpi.comepo.orgresearchgate.netnih.gov. Comparative enzymology studies analyze the interactions of different organophosphates with various enzymes, including different forms of cholinesterases or detoxifying enzymes like carboxylesterases and organophosphate hydrolases mdpi.comepo.orgresearchgate.net. These studies can reveal differences in the rates of inhibition, aging of the phosphorylated enzyme, or rates of enzymatic detoxification.

While this compound is identified as an organophosphate insecticide researchgate.net, and some search results mention other organophosphates in a general context researchgate.netpsu.edufrontiersin.org, detailed comparative enzymology studies specifically comparing the enzymatic interactions or metabolism of this compound with other related organophosphates were not available in the provided snippets. Research on the comparative metabolism and selectivity of organophosphate insecticides in general exists researchgate.net, but specific enzymatic comparisons involving this compound were not found.

Modulation of Cellular Pathways by this compound in Non-Mammalian or Prokaryotic Models

The effects of organophosphates extend beyond the primary inhibition of AChE and can involve the modulation of various cellular pathways. Studying these effects in non-mammalian or prokaryotic models can provide insights into the broader biological impact of these compounds in simpler systems nih.govresearchgate.netfrontiersin.org.

Impact on Metabolic Fluxes in Model Organisms

Metabolic fluxes represent the rates of flow of metabolites through biochemical pathways nih.govbmglabtech.comnih.gov. Changes in metabolic fluxes can indicate alterations in cellular energy production, biosynthesis, or degradation processes. Model organisms, including bacteria and non-mammalian eukaryotes, are often used to study metabolic pathways and their responses to environmental factors or chemical exposures nih.govbmglabtech.comnih.gov. Techniques like flux balance analysis and metabolomics can be employed to assess the impact of compounds on cellular metabolism bmglabtech.comnih.gov.

While the potential for chemical compounds, including pesticides, to affect metabolic pathways in various organisms is recognized mdpi.combmglabtech.com, specific research findings detailing the impact of this compound on metabolic fluxes in non-mammalian or prokaryotic model systems were not available in the provided search results. Studies discuss bacterial metabolism and the effects of other compounds on it, but direct evidence for this compound's effects on metabolic fluxes in these models was not found.

Alterations in Protein Expression and Post-Translational Modifications (e.g., phosphorylation)

Exposure to chemical compounds can lead to changes in protein expression levels and post-translational modifications, such as phosphorylation researchgate.net. Protein phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a key regulatory mechanism that can affect protein activity, localization, and interactions. Studies in non-mammalian and prokaryotic models can help elucidate conserved mechanisms of cellular response to chemical stress researchgate.netelifesciences.orgnih.govresearchgate.net. Techniques like proteomics and phosphoproteomics are used to identify changes in protein abundance and phosphorylation status.

While protein expression and phosphorylation are known to be modulated by various factors in model organisms, including insects researchgate.netelifesciences.orgnih.gov, specific research findings detailing alterations in protein expression or phosphorylation patterns induced by exposure to this compound in non-mammalian or prokaryotic model systems were not available in the provided search results. General studies discuss protein phosphorylation in these organisms researchgate.netelifesciences.orgnih.gov and the use of toxicogenomics (which includes proteomics) in non-mammalian species researchgate.net, but direct evidence linking this compound to these specific cellular changes in the requested model systems was not found.

Interactions with Nucleic Acids and Gene Expression Regulation (excluding genotoxicity)

Direct research specifically detailing this compound's interactions with nucleic acids or its mechanisms of regulating gene expression in a non-genotoxic manner was not prominently found in the search results. However, the broader context of chemical compounds interacting with nucleic acids and influencing gene expression is a recognized area of study in molecular biology google.comgoogleapis.com. Genetic variations, for instance, can impact biological activities such as gene expression google.comgoogle.com. While not specific to this compound, some studies mention the examination of DNA for markers like 8-hydroxyguanine (B145757) (8-OH-Gua) in the context of oxidative stress induced by other substances in liver cells, suggesting a general link between cellular stress and potential nucleic acid modifications, although this relates to genotoxicity which is excluded from this section epa.gov. Furthermore, research on inhibitory RNA (RNAi) highlights the potential for nucleic acid molecules to downregulate gene expression, illustrating a mechanism by which compounds could theoretically influence gene activity, although there is no direct evidence presented here linking this compound to such a mechanism google.com.

This compound-Induced Cellular Responses in Non-Clinical In Vitro Systems

Studies on the cellular responses induced by this compound in non-clinical in vitro systems are not extensively detailed in the provided search snippets. However, this compound is mentioned in the context of in vitro testing for its effectiveness against organisms like Heterodera schachtii juveniles, where mobility was measured after exposure epo.org. This indicates that in vitro assays are used to assess the biological activity of this compound.

Investigating the Chiral Specificity of this compound in Biological Systems

This compound has been identified as a molecule with one chiral center herts.ac.uk. Chirality, or molecular asymmetry, is a property where a molecule exists in stereoisomeric forms (enantiomers) that are non-superimposable mirror images of each other researchgate.net. These different stereoisomers can exhibit distinct biological activities researchgate.net. While the presence of a chiral center in this compound is noted, detailed research specifically investigating the chiral specificity of this compound in biological systems, such as differential interactions or effects of its enantiomers, was not found in the provided search results. The importance of considering chirality in pesticides and other biologically active compounds is recognized due to potential differences in activity and environmental implications between stereoisomers researchgate.net.

Environmental Dynamics and Biotransformation of Etaphos

Environmental Fate and Transport Mechanisms of Etaphos

The environmental fate and transport of a chemical compound like this compound are influenced by a variety of processes, including its interaction with soil and sediment, movement through water, and potential for atmospheric dispersion. General environmental processes for pesticides and similar compounds include leaching, runoff, volatilization, and adsorption google.comawhhe.amgoogle.comepa.gov.

Adsorption and Desorption Characteristics in Soil and Sediment Matrices

Adsorption and desorption play significant roles in the persistence and mobility of compounds in soil and sediment. These processes determine how tightly a compound binds to soil or sediment particles, affecting its availability for leaching, runoff, or degradation. While general principles of adsorption to soil and sediment matrices exist, and factors like chemical addition or pH changes can influence the adsorption of substances like metals interreg-danube.euresearchgate.net, specific detailed research findings on the adsorption and desorption characteristics of this compound in various soil and sediment types are limited in the available information. However, this compound is described as having a high potential for particle-bound transport herts.ac.uk.

Leaching and Runoff Potentials in Aquatic Systems

Leaching and runoff are primary mechanisms by which chemicals can be transported from terrestrial environments into aquatic systems. Rainwater in contact with soil can mobilize soluble compounds, leading to their presence in surrounding waterways google.comawhhe.am. For this compound, a calculated GUS leaching potential index of -0.63 suggests low leachability herts.ac.uk. Additionally, it is described as non-mobile in terms of drain flow herts.ac.uk. These indicators suggest a lower potential for this compound to extensively contaminate groundwater through leaching compared to compounds with higher leaching potentials.

Volatilization and Atmospheric Dispersion

Volatilization is the process by which a substance transitions from a solid or liquid phase into a gaseous phase, allowing for its dispersion in the atmosphere. This process is influenced by factors such as vapor pressure, temperature, and air movement google.comarchive.org. While volatilization is a known fate process for various compounds, including some pesticides google.comawhhe.amgoogle.comarchive.org, specific data regarding the volatilization rate or atmospheric dispersion patterns of this compound are not detailed in the provided information. Reducing the vapor pressure of active substances by mixing them with suitable solvents can mitigate volatilization google.com.

Microbial Biotransformation Pathways of this compound in Environmental Compartments

Microorganisms in the environment play a crucial role in the breakdown and transformation of chemical compounds through various biotransformation pathways. This microbial activity can lead to the degradation of the parent compound into metabolites and intermediates. Microbial degradation is a process that affects pesticides and nitrogen fertilizers in the soil microbiome google.comgoogleapis.com.

Identification of Microbial Degradation Products and Intermediates

Microbial biotransformation of organophosphorus insecticides can lead to the formation of various degradation products and intermediates researchgate.net. A significant finding regarding this compound is its identification as a known soil metabolite of Prothiophos herts.ac.uk. This indicates that microbial activity in soil can transform Prothiophos into this compound. While the specific microbial degradation pathways of this compound itself and other potential degradation products or intermediates are not extensively detailed in the available snippets, its formation from Prothiophos in soil highlights the role of microbial processes in its environmental fate.

Characterization of Microbial Enzymes Involved in this compound Biotransformation

Microbial enzymes are the catalysts for biotransformation processes, facilitating the breakdown of complex molecules. In the context of environmental contaminants, various microbial enzymes are involved in the degradation of pesticides and other chemicals google.comresearchgate.net. While the available information mentions microbial enzymes in broader biological processes like nitrogen fixation and the metabolism of other organophosphorus insecticides by plant enzymes google.comresearchgate.net, there is no specific characterization of the particular microbial enzymes directly involved in the biotransformation of this compound itself presented in the provided search results.

Microbial Community Dynamics in Response to this compound Exposure

Microbial degradation plays a significant role in the environmental breakdown of organophosphorus pesticides google.comresearchgate.net. While specific detailed studies on the impact of this compound exposure on the dynamics of microbial communities were not extensively available in the provided information, research on related organophosphate compounds like ethoprophos (B1671620) demonstrates the capacity of various bacterial species to degrade these chemicals aloki.humdpi.com. For instance, studies have isolated bacteria such as Bacillus cereus, Sphingomonas sp., and Pseudomonas sp. with the ability to degrade ethoprophos in agricultural ecosystems aloki.hu. More recent research identified Bacillus badius, Serratia liquefaciens, Klebsiella aerogenes, Stenotrophomonas pavanii, and Acinetobacter seifertii as ethoprophos-degrading strains, with varying degradation efficiencies depending on the concentration of the compound aloki.hu.

The efficiency of microbial degradation can be influenced by factors such as the concentration of the pesticide and the presence of additional carbon sources aloki.humdpi.com. For example, the degradation rates of ethoprophos by isolated bacterial strains tended to decrease with increasing ethoprophos concentrations, but supplementation with glucose significantly enhanced their degradation capabilities aloki.hu. Combined remediation approaches utilizing specific bacteria with plants have also shown enhanced degradation efficiency for ethoprophos in contaminated soils, suggesting synergistic metabolic activities within a plant-microbe system aloki.hu. The general principle of microbial degradation of organophosphorus compounds often involves the hydrolysis of P-O alkyl and aryl bonds aloki.hu. The potential for using biological methods, such as activated sludge, for treating wastewater containing organophosphorus pesticides like this compound has also been explored, highlighting the role of microbial activity in detoxification scientists.uz.

Photodegradation and Abiotic Transformation Processes of this compound

Abiotic processes, including hydrolysis, oxidation, and photodegradation, contribute to the transformation and dissipation of chemicals in the environment fera.co.uk. These processes can occur in various environmental compartments, such as water and soil.

Hydrolysis and Oxidation Pathways in Aqueous Environments

Hydrolysis is a significant abiotic degradation pathway for many organophosphorus pesticides in aqueous environments scientists.uzgoogle.comcia.gov. This process involves the reaction of the compound with water, often leading to the cleavage of ester or anhydride (B1165640) bonds cia.gov. The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts scientists.uz. For instance, in the production of organophosphorus compounds like this compound, wastewater treatment processes involving saturation with iron salts at acidic pH (2.5-3.0) have been noted to achieve a reduction, potentially due to hydrolytic degradation scientists.uz. Metal ions, such as copper ions, are known to catalyze the hydrolysis of many organophosphorus pesticides scientists.uz. Minerals like bentonite (B74815) and other clay rocks can also facilitate the hydrolysis of certain organophosphorus compounds, acting as sorbents for the hydrolysis products scientists.uz.

Oxidation is another abiotic transformation process that can occur in aqueous environments. This involves the reaction of the compound with oxidizing agents present in the water vito.be. While specific oxidation pathways for this compound were not detailed in the provided snippets, chemical oxidation techniques are employed for treating wastewater contaminated with organic pollutants, including organophosphorus pesticides scientists.uzvito.be. Oxidants like ozone, hydrogen peroxide, and chlorine dioxide are used, and these processes can be enhanced by catalysts or UV light, leading to the formation of reactive species like hydroxyl radicals vito.be. The aim of chemical oxidation is often to break down organic pollutants into less harmful substances, potentially leading to complete mineralization into CO₂ and H₂O vito.be.

Role of UV Radiation in Environmental Dissipation

Ultraviolet (UV) radiation can play a role in the environmental dissipation of pesticides through photodegradation google.comoapi.intgoogleapis.comgoogleapis.com. Photodegradation involves the breakdown of a chemical upon exposure to light awhhe.am. The extent and rate of photodegradation depend on the chemical structure of the compound and the intensity and wavelength of the UV light researchgate.net. While direct data on the photodegradation of this compound were not extensively provided, the principle is recognized as a factor affecting the persistence of pesticides google.comgoogleapis.com. Some formulations of agrochemicals may include UV blockers to protect the active ingredients from light degradation, indicating that photodegradation can be a significant loss pathway oapi.int. Studies on other substances demonstrate that UV light can induce degradation, with the rate potentially influenced by the matrix in which the substance is present researchgate.netmdpi.comresearchgate.net. For example, the degradation of sunscreen agents in water treatment processes can be driven by UV light, often in combination with oxidizing agents mdpi.com.

Bioaccumulation and Bioconcentration Research in Model Organisms (excluding human health)

Bioaccumulation refers to the uptake and accumulation of a substance in an organism from all environmental sources (e.g., water, food, sediment), while bioconcentration specifically refers to the uptake from water only ecetoc.orgeuropa.eu. These processes are important considerations in environmental risk assessment as they can lead to increased concentrations of chemicals in organisms, potentially causing toxic effects ecetoc.org.

The potential for a chemical to bioaccumulate or bioconcentrate is often related to its physical-chemical properties, particularly its hydrophobicity, commonly represented by the octanol-water partition coefficient (log Kₒw or log P) ecetoc.orgeuropa.euepa.govnih.govinfotox.co.za. A higher log Kₒw generally indicates a greater potential for a substance to partition into fatty tissues of organisms ecetoc.orgca.gov. This compound has a reported log P of 4.48 herts.ac.uk. According to some assessment criteria, a bioconcentration factor (BCF) in aquatic species higher than 2,000 indicates that a substance fulfills the bioaccumulation criterion unipd.it. The EU technical guidance for environmental risk assessment suggests that bioaccumulation and secondary poisoning should be assessed for substances with a log Kₒw of 3 or more ecetoc.org.

Advanced Analytical and Methodological Approaches for Etaphos Research

Spectroscopic Techniques for Etaphos Structure-Function Analysis (excluding basic identification)

Spectroscopic methods offer valuable insights into the molecular structure and functional groups of this compound, aiding in the understanding of its properties and how it might interact with its environment or undergo transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful tool for elucidating the detailed three-dimensional structure and conformational preferences of molecules in solution. While specific detailed research findings on the conformational analysis of this compound using NMR were not extensively detailed in the search results beyond its general use in chemical analysis google.comgoogleapis.com, NMR is routinely applied to organophosphorus compounds to determine the arrangement of atoms and the flexibility of different parts of the molecule. Analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE) in ¹H, ¹³C, and ³¹P NMR spectra can provide information about dihedral angles and spatial relationships between nuclei, which are critical for understanding the molecule's conformation. For a chiral molecule like this compound herts.ac.uk, NMR techniques, potentially in the presence of chiral solvating agents or using chiral NMR methods, could be employed to study the behavior of individual enantiomers and their conformational differences.

Mass Spectrometry (MS) for Metabolite Profiling

Mass spectrometry is crucial for the identification and structural elucidation of this compound and its metabolites. Metabolite profiling involves the comprehensive analysis of the metabolic products formed from this compound through biotic or abiotic processes. MS provides information on the mass-to-charge ratio (m/z) of the parent compound and its fragments, which can be used to infer elemental composition and structural features. uni.lu Techniques such as tandem mass spectrometry (MS/MS) allow for fragmentation of selected ions, yielding more detailed structural information. While specific detailed research on this compound metabolite profiling using MS was not found, the use of mass chromatography-spectrometry for identification has been mentioned in the context of analyzing organophosphorus compounds dtic.mil. The PubChem entry for this compound lists predicted collision cross-section (CCS) values for various adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.) obtained through predicted calculations uni.lu. These predicted CCS values can be used in conjunction with ion mobility-mass spectrometry to add another dimension of separation and aid in the identification of this compound and its potential metabolites in complex mixtures.

An example of predicted CCS data for this compound is shown below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺328.99294163.4
[M+Na]⁺350.97488172.7
[M-H]⁻326.97838166.3
[M+NH₄]⁺346.01948180.6
[M+K]⁺366.94882167.6
[M+H-H₂O]⁺310.98292157.1
[M+HCOO]⁻372.98386177.5
[M+CH₃COO]⁻386.99951204.0
[M+Na-2H]⁻348.96033163.0
[M]⁺327.98511174.0
[M]⁻327.98621174.0

Data based on predicted values from PubChem. uni.lu

Chromatographic Separations and Detection Methods for this compound and its Metabolites (excluding human sample analysis)

Chromatographic techniques are essential for separating this compound from complex matrices and from its metabolites before detection and analysis. Coupling chromatography with mass spectrometry is a standard approach for sensitive and selective analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

GC-MS is a widely used technique for the separation and detection of volatile and semi-volatile organic compounds. It has been mentioned in the context of analyzing organophosphorus compounds, including this compound, in various matrices like air and soil dtic.milresearchgate.netinterreg-danube.eu. Optimization of a GC-MS method for this compound would involve selecting appropriate GC columns (e.g., capillary columns with suitable stationary phases) to achieve good separation, optimizing temperature programs for elution, and tuning MS parameters (e.g., electron ionization or chemical ionization, scan range, and dwell time) for sensitive and selective detection. For this compound and its potentially less volatile or more polar metabolites, derivatization might be required to enhance volatility and thermal stability for GC analysis. Research findings might detail specific column types, temperature ramps, and ionization modes that provide optimal peak shape, resolution, and signal-to-noise ratio for this compound and its known or suspected metabolites in environmental or agricultural samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

LC-MS is particularly useful for the analysis of less volatile and more polar compounds, making it suitable for this compound and many of its potential metabolites. Method development for LC-MS of this compound involves selecting the appropriate stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition (e.g., solvent gradient, buffer system) to achieve effective separation. Various MS ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be coupled with LC to detect and quantify the separated compounds. LC-MS has been mentioned as a technique used in chemical analysis googleapis.comgoogle.comoapi.intgoogleapis.comgoogle.com. Developing a sensitive and robust LC-MS method for this compound and its metabolites would involve optimizing parameters such as mobile phase composition and flow rate, column temperature, injection volume, and MS ionization and detection settings (e.g., selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis, or full scan for untargeted profiling). Research in this area would focus on achieving adequate chromatographic separation and maximizing MS sensitivity and selectivity for the target analytes in relevant matrices, excluding human samples as per the instructions.

In Vitro Assay Development for Mechanistic Studies (excluding clinical applications)

In vitro assays play a crucial role in understanding the biochemical and cellular interactions of chemical compounds outside of a living organism. For this compound, given its known activity, specific in vitro methods are pertinent to exploring its inhibitory effects at a mechanistic level.

Enzyme Kinetic Assays

As an established acetylcholinesterase (AchE) inhibitor, enzyme kinetic assays are fundamental to characterizing the interaction between this compound and its target enzyme. herts.ac.uk These assays typically involve measuring the rate of enzyme activity in the presence of varying concentrations of the inhibitor (this compound) and substrate. Analysis of the resulting kinetic data, often using models such as Michaelis-Menten kinetics, can provide key parameters such as the inhibition constant (Ki), the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), and the maximum velocity (Vmax) and Michaelis constant (Km) of the enzyme under different conditions. While the search results confirm this compound's classification as an AchE inhibitor, specific detailed research findings or data tables from enzyme kinetic assays conducted with this compound were not prominently featured in the provided information. The understanding of its inhibitory mechanism is primarily based on its structural class and general knowledge of organophosphates.

Cell-Based Reporter Assays in Non-Human Cell Lines

Cell-based reporter assays utilize living cells, often genetically modified, to measure a specific biological response or pathway activity. These assays can provide insights into a compound's effects on cellular processes. Reporter genes, producing easily detectable signals (e.g., fluorescence, luminescence, or enzymatic activity), are linked to specific biological events. While cell-based assays are a common tool in biological research and are mentioned in the context of detecting gene expression or studying microbial interactions in some search results, specific information on the development or use of cell-based reporter assays employing non-human cell lines (such as insect or plant cell lines, which might be relevant given this compound's use as an insecticide) to study the mechanistic effects of this compound was not found within the provided search results. googleapis.comgoogle.com

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling techniques offer powerful tools for investigating the structure, properties, and interactions of chemical compounds at an atomic and molecular level. These methods can complement experimental studies by providing theoretical insights and predictions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding toxicity prediction)

This compound, also known by its chemical name O-(2,4-dichlorophenyl) O-ethyl S-propyl phosphorothioate (B77711), is recognized as an organophosphorus insecticide agropages.comchemicalbook.comherts.ac.uk. Its chemical formula is C₁₁H₁₅Cl₂O₃PS, and its PubChem Compound ID (CID) is 3034798 uni.lunih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used cheminformatics technique in pesticide research to establish mathematical relationships between the chemical structure of compounds and their biological activity bolivianchemistryjournal.orggoogleapis.com. This approach allows for the prediction of the activity of novel or untested compounds based on their molecular descriptors, potentially reducing the need for extensive experimental testing.

Therefore, due to the strict constraints of this section requiring detailed research findings and data tables specifically on QSAR modeling of this compound's activity (excluding toxicity), and the lack of such specific information in the available search results, a detailed exposition of this subsection cannot be provided at this time.

Future Research Directions and Emerging Theoretical Perspectives on Etaphos

Exploration of Undiscovered Biochemical Pathways Influenced by Etaphos

Future research on this compound should prioritize the comprehensive mapping of its interactions within biological systems to uncover previously uncharacterized biochemical pathways it may influence. While existing knowledge might suggest certain areas of interaction, the full scope of its metabolic fate and effects on cellular processes remains to be elucidated. This includes investigating potential enzymatic transformations of this compound, identifying intermediate metabolites, and understanding how these interact with endogenous biomolecules. monash.edunih.govroche.com Advanced metabolomic and proteomic studies could be employed to globally assess changes in cellular biochemistry upon exposure to this compound, potentially revealing its impact on central metabolic cycles or the activation/inhibition of specific enzymes. monash.edunih.govroche.com Research into branched metabolic pathways could also be relevant if this compound or its derivatives are found to enter or modify such complex networks. plos.org

Development of Novel Research Tools and Probes Based on this compound Chemistry

The unique chemical structure of this compound may serve as a foundation for developing innovative research tools and probes. This could involve synthesizing labeled analogues of this compound (e.g., with isotopic tracers or fluorescent tags) to track its movement, distribution, and binding within biological or environmental matrices. Such probes could provide unprecedented insights into its pharmacokinetic and pharmacodynamic profiles in academic settings. Furthermore, understanding the interaction mechanisms of this compound at a molecular level could inspire the design of affinity probes for isolating and identifying its biological targets, such as specific proteins or nucleic acids. The development of novel probes is a recognized area of research in various scientific fields, including astrophysics, highlighting the potential for chemical compounds to serve as tools for investigation. arxiv.org

Interdisciplinary Research Integrating this compound into Broader Environmental and Biological Systems Models

Integrating the study of this compound into larger environmental and biological systems models is a critical future direction. This involves interdisciplinary collaboration to understand its behavior and impact beyond isolated laboratory experiments. Research could focus on modeling the transport and transformation of this compound in different environmental compartments (soil, water, air) and its potential interactions with diverse organisms within ecosystems. ce3c.pt Coupled human and natural systems research provides a framework for studying the complex interactions between human activities and natural processes, which could be highly relevant if this compound use or presence is linked to anthropogenic sources. msu.edu Theoretical perspectives from ecological systems research and systems biology can inform the development of models that predict the fate and effects of this compound in complex biological and environmental settings. energy.govnih.govresearchgate.net

Theoretical Implications of this compound Chirality on its Biological and Environmental Interactions

If this compound exists as chiral stereoisomers, investigating the theoretical implications of its chirality on biological and environmental interactions is a significant area for future study. Chirality is known to play a crucial role in biological systems, influencing the activity and interactions of molecules with biological receptors and enzymes. tubitak.gov.tr Different enantiomers of a chiral compound can exhibit distinct biochemical activities and degradation rates in the environment. researchgate.net Theoretical studies could explore how the specific stereochemistry of this compound enantiomers affects their binding affinity to biological targets, their metabolic processing, and their persistence and mobility in the environment. tubitak.gov.trresearchgate.net Research into chirality-induced effects, such as spin polarization in interactions with chiral molecules, could also offer theoretical insights into the fundamental interactions of chiral this compound. nih.gov The study of prostereoisomerism and its manifestation in chiral environments provides a theoretical basis for understanding how even seemingly achiral aspects of a molecule like this compound might behave chirally upon interaction with biological systems. tubitak.gov.tr

Prospective Applications in Academic Research (excluding clinical or direct commercial product development)

Future academic research on this compound could explore its utility as a tool or model compound for studying fundamental biological and chemical principles. This could include using this compound to probe specific enzymatic mechanisms, investigate transport processes across biological membranes, or serve as a reference standard in analytical chemistry techniques. Its potential interactions with specific biochemical pathways could make it valuable for studying those pathways in isolation or in the context of cellular networks. monash.edunih.govroche.com Furthermore, if this compound exhibits interesting physical or chemical properties, it could be used in materials science research or in the development of new chemical methodologies within academic laboratories. The focus here remains strictly on its use as a research subject or tool for advancing scientific understanding, separate from any clinical or direct commercial applications. Academic research institutions play a vital role in conducting various types of studies, including non-clinical research projects. jogh.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.